molecular formula C13H16N2O6S B2697365 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid CAS No. 1008946-47-1

1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid

Cat. No.: B2697365
CAS No.: 1008946-47-1
M. Wt: 328.34
InChI Key: IZXNCTIKDNVKDB-UHFFFAOYSA-N
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Description

1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid is a synthetic compound featuring a pyrrolidine-2-carboxylic acid core substituted with a benzenesulfonyl group at the 1-position. The benzenesulfonyl moiety is further modified with a methoxycarbonylamino (-NHCOOMe) substituent at the para position. This structure combines a polar carboxylic acid group with a sulfonamide linkage, which is common in bioactive molecules targeting enzymes like histone deacetylases (HDACs) . The methoxycarbonylamino group introduces steric and electronic effects that may influence binding affinity and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-21-13(18)14-9-4-6-10(7-5-9)22(19,20)15-8-2-3-11(15)12(16)17/h4-7,11H,2-3,8H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXNCTIKDNVKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Attachment of the Methoxycarbonylamino Group: This group can be introduced through a reaction with methoxycarbonyl chloride and an amine.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at the pyrrolidine-2-position enables standard derivatization reactions:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Amide FormationEDCl/HOBt, primary aminesPyrrolidine-2-carboxamide derivatives , (coupling reactions)
EsterificationMethanol/H<sup>+</sup> or DCCMethyl ester analogs (ester intermediates)
Activation as Acyl ChlorideSOCl<sub>2</sub> or oxalyl chlorideAcyl chloride for nucleophilic substitution (acylation steps)

Example:
In peptide synthesis, activation with EDCl facilitates coupling to amines, as demonstrated in piperidine-2-carboxylic acid derivatives .

Sulfonamide Functionalization

The benzenesulfonyl group exhibits limited reactivity due to electron-withdrawing effects but can participate in:

Reaction TypeReagents/ConditionsProductSupporting Evidence
N-AlkylationAlkyl halides, strong base (K<sub>2</sub>CO<sub>3</sub>)N-alkylated sulfonamides (alkylation of sulfonamides)
Displacement ReactionsNucleophiles (e.g., amines) under high tempsSubstituted benzene derivatives (sulfonamide as leaving group)

Example:
In endothelin-converting enzyme inhibitors, sulfonamide nitrogen undergoes alkylation with methyl iodide under basic conditions .

Methoxycarbonylamino Group Hydrolysis

The methoxycarbonyl (methyl carbamate) group undergoes hydrolysis under acidic or alkaline conditions:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Acidic HydrolysisHCl (6M), reflux4-Aminobenzenesulfonyl derivative + CO<sub>2</sub> + methanol (carbamate deprotection)
Basic HydrolysisNaOH (aq.), heatCorresponding free amine (nitrile hydrolysis analogs)

Example:
Similar methoxycarbonyl groups in nitrile-containing antiviral precursors are cleaved via acidic hydrolysis .

Pyrrolidine Ring Modifications

The pyrrolidine core can undergo stereoselective functionalization:

Reaction TypeReagents/ConditionsProductSupporting Evidence
Ring ExpansionDiazomethanePiperidine derivatives (piperidine synthesis)
EpimerizationBase (e.g., KOH)Diastereomeric pyrrolidine configurations (stereochemical analogs)

Example:
Lithium aluminum hydride reduction of related pyrrolidine carboxylates yields alcohol intermediates .

Coordinated Metal Interactions

The sulfonamide and carboxylic acid groups may chelate metals:

Reaction TypeReagents/ConditionsProductSupporting Evidence
ComplexationFe<sup>3+</sup>, Cu<sup>2+</sup> in aqueous solutionMetal-ligand complexes (hydroxamic acid analogs)

Example:
Hydroxyamide derivatives form stable complexes with transition metals, suggesting similar behavior for the carboxylic acid .

Key Research Findings

  • Selective Reactivity : The sulfonamide group resists nucleophilic substitution unless activated by electron-donating groups .

  • Steric Hindrance : Bulky substituents on the benzene ring limit accessibility to the methoxycarbonyl group, as seen in hindered coupling reactions .

  • pH-Dependent Stability : The carbamate hydrolyzes rapidly under strong acidic conditions (pH < 2) but remains stable in neutral buffers .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine carboxylic acids can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The sulfonamide group within the compound has been linked to antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially benefiting conditions like arthritis.

Therapeutic Applications

1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid is being investigated for several therapeutic applications:

Cancer Treatment

Recent studies have focused on the compound's ability to target specific cancer cell lines. For instance, a study demonstrated that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Antibiotic Development

The structural features of the compound suggest potential as a lead compound for developing new antibiotics. Research has shown that modifications to the sulfonamide moiety can enhance antibacterial efficacy against resistant strains of bacteria .

Anti-inflammatory Drugs

Research indicates that compounds similar to this pyrrolidine derivative can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This opens avenues for treating chronic inflammatory diseases.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the effectiveness of various pyrrolidine derivatives, including this compound, against multiple cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 breast cancer cells, suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Antibiotic Efficacy

In another study, researchers synthesized several analogs of the compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. One derivative showed enhanced activity compared to standard antibiotics, indicating its potential as an effective treatment option for bacterial infections .

Mechanism of Action

The mechanism of action of 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

(2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylic Acid (1a)
  • Structure: Features a bromo substituent instead of methoxycarbonylamino on the benzenesulfonyl group.
  • Key Differences: The bromine atom is strongly electron-withdrawing, whereas the methoxycarbonylamino group offers moderate electron-withdrawing effects via the carbonyl and resonance with the amino group.
(2R)-1-[4-(4-Aminophenyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid Methyl Ester (5a)
  • Structure: Contains a 4-aminophenyl substituent and a methyl ester (vs. free carboxylic acid in the target compound).
  • Key Differences: The amino group is electron-donating, contrasting with the electron-withdrawing methoxycarbonylamino group. The methyl ester increases lipophilicity, whereas the free carboxylic acid in the target compound enhances solubility and hydrogen-bonding capacity .

Analogs with Heterocyclic Sulfonyl Groups

4-Hydroxy-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylic Acid (CAS 251310-43-7)
  • Structure : Replaces the benzenesulfonyl group with a thienylsulfonyl moiety and introduces a hydroxyl group on the pyrrolidine ring.
  • Key Differences :
    • The thienyl group introduces sulfur-mediated π-π interactions, differing from the benzene ring’s electronic profile.
    • The hydroxyl group may engage in hydrogen bonding, a feature absent in the target compound .

Pyrrolidine Core Modifications

(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structure : Features a hydroxymethyl group at the 4-position of the pyrrolidine ring.
  • Stereochemistry (2R,4S) alters the spatial arrangement, which could impact binding to chiral enzyme active sites .
rac-(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-(propan-2-yl)pyrrolidine-2-carboxylic Acid (CAS 869947-19-3)
  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and an isopropyl substituent at the 5-position.
  • The isopropyl group introduces significant hydrophobicity, which may reduce solubility relative to the target compound .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
Target Compound ~340* Carboxylic acid, sulfonamide Moderate (polar groups)
(2R)-1a (Br-substituted) ~350* Bromo, sulfonamide Low (lipophilic Br)
5a (4-aminophenyl, methyl ester) ~370* Methyl ester, amino Low (ester)
4-Hydroxymethyl analog 161.16 Hydroxymethyl, carboxylic acid High

*Estimated based on structural analogs.

Biological Activity

1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid, known by its CAS number 1008946-47-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by recent research findings and data.

  • Chemical Formula : C₁₃H₁₆N₂O₆S
  • Molecular Weight : 328.35 g/mol
  • IUPAC Name : 1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic acid
  • Appearance : Powder
  • Storage Conditions : Room temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to pyrrolidine compounds. For instance, a study involving various pyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. The viability of these cells was significantly reduced upon treatment with specific derivatives, indicating promising therapeutic potential.

CompoundViability (%)Notes
Compound 178-86%Weak anticancer activity
Compound 664%Enhanced activity with 4-chlorophenyl substitution
Compound 866%Most potent activity with 4-dimethylamino phenyl substitution
Compound 20<50%Highest activity with low cytotoxicity on non-cancerous cells

The above table summarizes the viability of A549 cells post-treatment with various compounds derived from the parent structure. Notably, compounds with specific substitutions exhibited enhanced anticancer properties while maintaining lower toxicity towards non-cancerous cells, which is crucial for therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound was screened against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicated that certain derivatives showed selective antimicrobial activity, making them viable candidates for further development.

PathogenActivity Observed
Staphylococcus aureusSelective antimicrobial activity
Klebsiella pneumoniaeEffective against carbapenemase-producing strains
Pseudomonas aeruginosaNotable resistance observed

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including the target compound, for their biological activities. The researchers employed in vitro assays to assess both anticancer and antimicrobial efficacy.

  • Anticancer Study :
    • Methodology : A549 cells were treated with varying concentrations of the compound for 24 hours.
    • Results : Compounds exhibiting structural modifications demonstrated a marked decrease in cell viability compared to controls (cisplatin) .
  • Antimicrobial Study :
    • Methodology : The compounds were tested against clinically significant pathogens using standard susceptibility testing methods.
    • Results : Certain derivatives showed promising results against resistant strains, indicating potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-{4-[(Methoxycarbonyl)amino]benzenesulfonyl}pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?

  • Answer : The synthesis involves sulfonylation of the pyrrolidine core followed by carbamate formation. Key steps include activating the benzenesulfonyl group and coupling with the methoxycarbonylamine moiety. Optimization can be achieved by screening catalysts (e.g., palladium or copper) and solvents (DMF, toluene) to enhance reactivity . Computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental feedback loops, as demonstrated in ICReDD methodologies, can narrow down optimal conditions .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying proton and carbon environments, especially stereochemistry at the pyrrolidine ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid ignition sources due to potential flammability of solvents (e.g., hexanes/EtOAc mixtures). Store in airtight containers at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into experimental design to predict reaction pathways for this compound?

  • Answer : Employ quantum mechanical calculations (e.g., Density Functional Theory) to model transition states and intermediates. ICReDD’s approach combines these with machine learning to prioritize reaction conditions, reducing trial-and-error experimentation. For example, solvent effects and steric hindrance can be simulated to predict sulfonylation efficiency . Experimental validation via kinetic studies (e.g., variable-temperature NMR) refines computational models .

Q. How should researchers address discrepancies between computational predictions and experimental results in the compound's reactivity?

  • Answer : Re-evaluate computational parameters, such as solvation models or basis sets, to account for overlooked factors (e.g., hydrogen bonding in polar solvents). Cross-validate with multiple spectroscopic techniques (e.g., IR for functional groups, HPLC-MS for byproducts). Iterative refinement, as seen in reaction engineering frameworks, bridges theory-practice gaps .

Q. What strategies can enhance the compound's stability under varying pH and temperature conditions during storage?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Lyophilization improves stability by reducing hydrolytic degradation. For liquid formulations, use buffered solutions (pH 6–7) and inert atmospheres (argon) to prevent oxidation . Monitor degradation via UPLC-MS and adjust excipients (e.g., cyclodextrins) accordingly .

Q. How do stereochemical considerations influence the biological activity of this compound, and how can chiral centers be accurately characterized?

  • Answer : The (2S,4R) configuration in pyrrolidine derivatives often dictates binding affinity to biological targets (e.g., enzymes). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) . Molecular docking studies correlate stereochemistry with activity .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Answer : Flash chromatography using gradients of hexanes/EtOAc (30:70 to 0:100) effectively removes unreacted starting materials. For scale-up, centrifugal partition chromatography (CPC) minimizes solvent waste. Recrystallization from ethanol/water mixtures improves crystalline purity (>99%) .

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